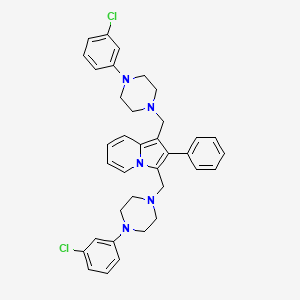
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an indolizine core, which is a nitrogen-containing fused ring system, and is further functionalized with piperazine and phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production time. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Wissenschaftliche Forschungsanwendungen
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A structurally related compound with a nitrogen atom in a different position.
Pyridine: Another nitrogen-containing heterocycle with distinct chemical properties.
Quinoline: A fused ring system with nitrogen, similar to indolizine but with different biological activities.
Uniqueness
Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- stands out due to its unique combination of functional groups and structural features. The presence of piperazine and phenyl groups enhances its chemical reactivity and biological activity, making it a versatile compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
58892-63-0 |
|---|---|
Molekularformel |
C36H37Cl2N5 |
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
1,3-bis[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine |
InChI |
InChI=1S/C36H37Cl2N5/c37-29-10-6-12-31(24-29)41-20-16-39(17-21-41)26-33-34-14-4-5-15-43(34)35(36(33)28-8-2-1-3-9-28)27-40-18-22-42(23-19-40)32-13-7-11-30(38)25-32/h1-15,24-25H,16-23,26-27H2 |
InChI-Schlüssel |
KNXXRGXMCVULPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC(=CC=C6)Cl)C7=CC(=CC=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


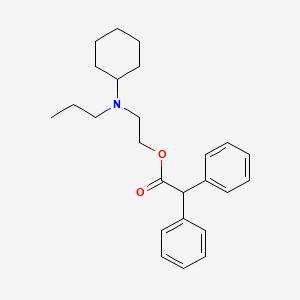
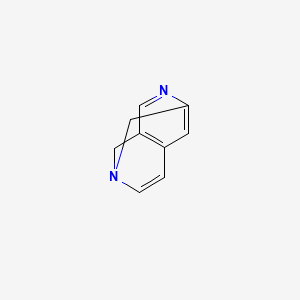
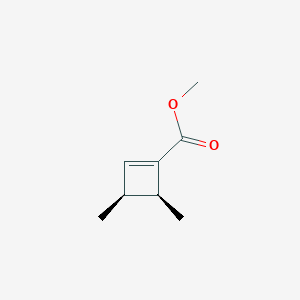


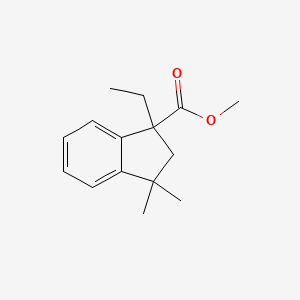

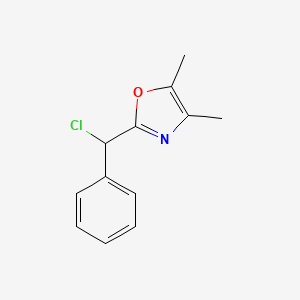



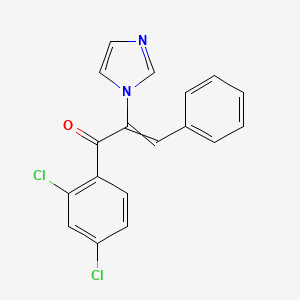
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

